1,3-Benzodioxole, 5-methoxy-
Overview
Description
“1,3-Benzodioxole, 5-methoxy-” is an organic compound that is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It is a colorless liquid .
Synthesis Analysis
1,3-Benzodioxole can be synthesized from catechol with disubstituted halomethanes . A study on the synthesis, thermal behavior, and biological evaluation of benzodioxole derivatives as potential cytotoxic and antiparasitic agents has been published .
Molecular Structure Analysis
The molecular formula of 1,3-Benzodioxole is C7H6O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-Benzodioxole include a density of 1.064 g/cm³, a boiling point of 172–173 °C, and a molar mass of 122.123 g/mol .
Scientific Research Applications
Anticancer and Antibacterial Applications
1,3-Benzodioxole derivatives have shown promising results in anticancer and antibacterial activities. Gupta et al. (2016) conducted research on the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, which demonstrated significant anticancer and antibacterial potency. A notable finding was the compound 3c, which exhibited greater anticancer and antibacterial potency than the standard reference compounds (Gupta et al., 2016).
Photoinitiation Efficiency
The influence of the structure of benzodioxole derivatives on photoinitiation efficiency was investigated by Yang et al. (2012). They found that electron-donating substituents at the 5-position of the phenyl ring of benzodioxole increased the reactivity of a benzophenone/benzodioxole-based photoinitiator system (Yang et al., 2012).
Antifungal Activity
Wang Runru (2013) synthesized 6,7-(methlenedioxy) benzothiopyran-4-one derivatives from 1,3-benzodioxole and found that these compounds exhibited varying levels of inhibition against several plant pathogenic fungi (Wang Runru, 2013).
Insecticidal Activity
Srivastava et al. (2001) reported the isolation and insecticidal activity of myristicin, a 1,3-benzodioxole derivative, from Piper mullesua. This compound demonstrated significant toxicity towards lepidopterous insect pests (Srivastava et al., 2001).
Chemical Synthesis
Li Yu (2006) synthesized 1,3-Benzodioxole, an important medicinal intermediate, from catechol by cyclization with dichloromethane, highlighting its relevance in chemical synthesis processes (Li Yu, 2006).
Safety and Hazards
Safety measures for handling 1,3-Benzodioxole include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
5-Methoxy-1,3-Benzodioxole, also known as 1,3-Benzodioxole, 5-methoxy- or 5-methoxybenzo[d][1,3]dioxole, has been found to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in promoting root growth .
Mode of Action
The compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants such as Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The interaction of 5-Methoxy-1,3-Benzodioxole with TIR1 triggers a series of biochemical reactions that enhance root-related signaling responses . This leads to the down-regulation of root growth-inhibiting genes, thereby promoting root growth .
Result of Action
The primary result of 5-Methoxy-1,3-Benzodioxole’s action is the promotion of root growth in plants . By acting as an agonist to the auxin receptor TIR1, it enhances root-related signaling responses, leading to a significant increase in root growth .
Biochemical Analysis
Biochemical Properties
It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .
Cellular Effects
Some benzodioxole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines .
Molecular Mechanism
It is known that many related compounds containing the methylenedioxyphenyl group can have inhibitory and regulatory effects on cytochrome P450-dependent drug oxidation .
Temporal Effects in Laboratory Settings
It is known that benzodioxole compounds can be synthesized from catechol with disubstituted halomethanes .
Dosage Effects in Animal Models
Some benzodioxole derivatives have shown antidiabetic potential in streptozotocin-induced diabetic mice models .
Metabolic Pathways
It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .
Transport and Distribution
It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .
Subcellular Localization
It is known that many related compounds containing the methylenedioxyphenyl group are bioactive and thus are found in pesticides and pharmaceuticals .
Properties
IUPAC Name |
5-methoxy-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOILPUKKYLZIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222604 | |
Record name | 1,3-Benzodioxole, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7228-35-5 | |
Record name | 1,3-Benzodioxole, 5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzodioxole, 5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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